Suc-Ala-Pro-Ala-Amc

Description

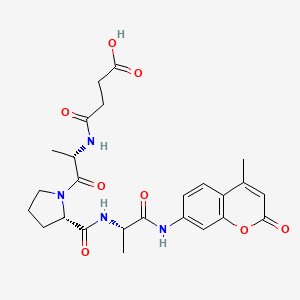

Structure

3D Structure

Properties

IUPAC Name |

4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZBPMOSFAFFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008169 |

Source

|

| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88467-44-1 |

Source

|

| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Suc-Ala-Pro-Ala-AMC: Principles and Applications

Introduction

In the fields of enzymology and high-throughput drug screening, the ability to accurately and efficiently measure the activity of proteases is paramount. Proteolytic cleavage is a fundamental biological process, governing everything from protein turnover and cellular signaling to host-pathogen interactions and disease progression[1]. Among the arsenal of tools available to researchers, fluorogenic peptide substrates stand out for their sensitivity and real-time monitoring capabilities[2]. This guide provides a comprehensive technical overview of one such key reagent: Succinyl-L-alanyl-L-prolyl-L-alanine 7-amido-4-methylcoumarin (Suc-Ala-Pro-Ala-AMC) .

This molecule is a synthetic tetrapeptide covalently linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). It is engineered to be a highly specific substrate for certain serine proteases, most notably human neutrophil elastase (HNE). In its intact, conjugated form, the AMC fluorophore is quenched. However, upon enzymatic cleavage of the amide bond linking the peptide to the AMC moiety, the free AMC is liberated, resulting in a dramatic increase in fluorescence that is directly proportional to enzyme activity. This principle allows for the sensitive, continuous quantification of proteolytic rates, making it an invaluable tool for enzyme characterization, inhibitor screening, and clinical diagnostics research.

Part 1: Biochemical Principles and Mechanism of Action

Molecular Structure and Rationale

The structure of this compound is rationally designed to mimic a natural recognition sequence for its target proteases.

-

Peptide Sequence (Ala-Pro-Ala): The specific sequence of amino acids—Alanine, Proline, Alanine—presents a conformation that is recognized and bound by the active site of target enzymes like elastase. The P1 position (the residue N-terminal to the scissile bond) is Alanine, a preferred residue for elastase.[3]

-

N-terminal Succinyl (Suc) Group: The succinyl group at the N-terminus serves two purposes. It protects the peptide from degradation by exopeptidases (aminopeptidases) and enhances solubility.

-

C-terminal 7-amino-4-methylcoumarin (AMC): AMC is a classic blue-emitting fluorophore. When linked to the peptide via an amide bond, its fluorescence is minimal. Cleavage of this bond releases the free fluorophore, which has a distinct and strong fluorescence signature.[4][5]

The Fluorogenic Cleavage Reaction

The utility of this compound is based on a straightforward enzymatic reaction that translates proteolytic activity into a measurable optical signal.

-

Binding: The substrate binds to the active site of the protease (e.g., neutrophil elastase). The enzyme's specificity pockets (S1, S2, S3, etc.) interact with the substrate's residues (P1, P2, P3, etc.).

-

Hydrolysis: The protease catalyzes the hydrolysis of the amide bond between the C-terminal alanine (P1) and the amino group of the AMC molecule.

-

Fluorescence: The release of free AMC results in a significant increase in fluorescence intensity upon excitation. The rate of this increase is directly proportional to the rate of substrate cleavage and thus, the enzyme's activity.

The diagram below illustrates this enzymatic cleavage and subsequent fluorescence.

Caption: Mechanism of fluorogenic substrate cleavage.

Part 2: Experimental Design and Protocols

Key Reagents and Materials

-

Substrate: this compound (Store as a stock solution in DMSO at -20°C).

-

Enzyme: Purified Human Neutrophil Elastase (HNE) or other target protease.

-

Assay Buffer: A buffer that maintains the optimal pH for the enzyme. For HNE, a common choice is 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.[6]

-

Inhibitor (for control): A known inhibitor of the target protease (e.g., Sivelestat for HNE).[7]

-

Instrumentation: A fluorescence plate reader capable of excitation at ~340-380 nm and emission detection at ~440-460 nm.

-

Plates: Black, opaque 96-well or 384-well microplates are essential to minimize background fluorescence and light scattering.

Spectroscopic Properties

Accurate instrument settings are critical for maximal signal detection. The properties of the liberated AMC fluorophore dictate these settings.

| Parameter | Wavelength/Value | Source(s) |

| Excitation Maximum (λex) | 340-380 nm | [5][8] |

| Emission Maximum (λem) | 440-460 nm | [5][8] |

Note: Optimal wavelengths can vary slightly depending on buffer conditions and instrument specifics. It is advisable to perform a wavelength scan with free AMC to determine the optimal settings for your specific setup.

Step-by-Step Assay Protocol for HNE Activity

This protocol provides a robust framework for measuring HNE activity. It should be optimized for specific experimental goals, such as determining kinetic parameters or inhibitor IC50 values.

-

Reagent Preparation:

-

Assay Buffer: Prepare 0.1 M HEPES, pH 7.5, with 0.5 M NaCl. Warm to the desired reaction temperature (e.g., 25°C or 37°C).

-

Substrate Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store in aliquots at -20°C.

-

Enzyme Stock: Prepare a concentrated stock of HNE in an appropriate buffer and store on ice.

-

Working Solutions: Just before the experiment, dilute the substrate and enzyme to their final working concentrations in the pre-warmed assay buffer. Causality Note: The final DMSO concentration in the assay should be kept low (typically <1-2%) as high concentrations can inhibit enzyme activity.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add 50 µL of assay buffer containing the test compound (e.g., potential inhibitor) or vehicle control (e.g., DMSO).

-

Enzyme Addition: Add 25 µL of the diluted HNE solution to each well.

-

Incubation (Optional for Inhibitors): If screening for inhibitors, incubate the plate for 15-30 minutes at the reaction temperature to allow for inhibitor-enzyme binding.

-

Initiate Reaction: Add 25 µL of the diluted this compound substrate to each well to start the reaction. The final volume is 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes.[9] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The following diagram outlines the general workflow for a typical protease inhibition screen using this substrate.

Caption: Experimental workflow for an inhibitor screening assay.

Part 3: Data Analysis and Considerations

Calculating Enzyme Activity

The raw data will be a time course of increasing fluorescence (RFU).

-

Identify the Linear Range: Plot RFU versus time for each well. Identify the initial, linear portion of the curve. The slope of this line represents the reaction rate (V) in RFU/min.

-

Background Subtraction: Always include a "no enzyme" control well. Subtract the rate of this background signal (caused by slow, non-enzymatic substrate hydrolysis) from all other rates.

-

Conversion to Molarity (Optional): To convert the rate from RFU/min to M/min, a standard curve must be generated using known concentrations of free AMC. This allows you to determine the relationship between fluorescence units and the molar amount of product formed.

Trustworthiness: Essential Controls

To ensure the validity of your results, the following controls are non-negotiable:

-

No Enzyme Control: Substrate + Buffer. Measures the rate of spontaneous substrate degradation.

-

No Substrate Control: Enzyme + Buffer. Measures the background fluorescence of the enzyme and buffer components.

-

Positive Inhibition Control: Enzyme + Substrate + Known Inhibitor. Validates that the assay can detect inhibition.

Field-Proven Insights & Troubleshooting

-

Substrate Solubility: this compound has limited aqueous solubility. Always prepare the primary stock in 100% DMSO and ensure it is fully dissolved before further dilution.[5]

-

Inner Filter Effect: At very high substrate or product concentrations, the emitted fluorescence can be re-absorbed by other molecules in the well, leading to an underestimation of the true rate. Work within the linear range of your instrument and avoid excessive substrate concentrations.

-

Enzyme Concentration: The amount of enzyme should be titrated to ensure the reaction rate is linear for a sufficient duration. If the substrate is consumed too quickly, the rate will plateau prematurely.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that serves as a cornerstone for studying serine proteases, particularly neutrophil elastase. Its well-defined mechanism of action, coupled with a straightforward assay protocol, makes it an indispensable tool for basic research, kinetic analysis, and high-throughput screening of potential therapeutic inhibitors. By understanding the biochemical principles, carefully designing experiments with appropriate controls, and being mindful of potential technical pitfalls, researchers can leverage this reagent to generate high-quality, reproducible data in the critical study of proteolytic enzymes.

References

-

PubChem. Suc-Ala-Ala-Pro-Phe-Amc | C34H39N5O9. National Center for Biotechnology Information. Available from: [Link]

-

FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. Available from: [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Available from: [Link]

-

ResearchGate. Neutrophil Elastase Activity with specific peptide?. ResearchGate. Available from: [Link]

-

Löffek, S., et al. (2011). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Scientific Reports, 1, 7. Available from: [Link]

-

Withana, N. P., et al. (2016). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules, 21(6), 753. Available from: [Link]

-

BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

-

Rawlings, N. D., et al. (2008). Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation. BMC Bioinformatics, 9, 32. Available from: [Link]

Sources

- 1. Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 9. researchgate.net [researchgate.net]

Part 1: The Photophysical & Chemical Mechanism

Technical Guide: Fluorogenic Analysis of Elastase Activity using Suc-Ala-Pro-Ala-AMC

Executive Summary This technical guide details the mechanistic principles, experimental protocols, and data analysis frameworks for using This compound (Succinyl-Alanyl-Prolyl-Alanine-7-amino-4-methylcoumarin) as a fluorogenic substrate. While often overshadowed by the tetrapeptide Suc-Ala-Ala-Pro-Val-AMC in clinical diagnostics, the This compound tripeptide motif remains a critical tool in pharmaceutical research for profiling elastase activity—specifically Human Neutrophil Elastase (HNE) and Pseudomonas elastase (LasB)—and in the development of protease-responsive biosensors for chronic wound management.

The utility of this compound relies on the "fluorogenic release" principle. The substrate itself is non-fluorescent (or weakly fluorescent) due to the amide linkage quenching the coumarin moiety.

Structural Components & Function[1]

-

Succinyl Group (Suc): Blocks the N-terminus. This prevents degradation by aminopeptidases, ensuring that any observed signal is due to endopeptidase (elastase) activity, not non-specific exopeptidases.

-

Peptide Sequence (Ala-Pro-Ala): This tripeptide is the recognition motif.[1]

-

P1 Position (Ala): Elastase specificity pockets (

) prefer small, hydrophobic residues like Alanine or Valine. -

P2 Position (Pro): Proline restricts the peptide backbone conformation, orienting the scissile bond correctly for the enzyme's catalytic triad.

-

-

Fluorophore (AMC): 7-Amino-4-methylcoumarin.[2][3][4] When amide-bonded to the C-terminal Alanine, its electron resonance is restricted, shifting its absorption and quenching fluorescence.

The Cleavage Reaction

Upon binding to the active site of Elastase, the catalytic triad (His-Asp-Ser) attacks the carbonyl carbon of the peptide bond between the C-terminal Alanine and the AMC.

Reaction Stoichiometry:

The released AMC contains a free amine group. At physiological pH (7.5–8.0), this amine allows for a strong delocalization of electrons, resulting in intense blue fluorescence.

Figure 1: Proteolytic hydrolysis mechanism. The enzyme recycles after releasing the fluorescent AMC reporter.

Part 2: Enzymatic Specificity & Kinetics[6]

Target Specificity

While Suc-Ala-Ala-Pro-Val-AMC is the gold standard for HNE, This compound is frequently utilized in:

-

Biosensor Development: It has been successfully conjugated to nanocellulose matrices to detect elastase in chronic wound fluid (Edwards et al., 2005).

-

Bacterial Virulence Assays: Detecting Pseudomonas aeruginosa elastase (LasB), which shares specificity for small hydrophobic residues at P1 but can accommodate the Ala-Pro-Ala motif efficiently.

Kinetic Parameters

The assay follows Michaelis-Menten kinetics. To determine the inhibition constant (

| Parameter | Typical Value Range | Notes |

| Excitation ($ \lambda_{ex} $) | 360 – 380 nm | UV range; requires UV-transparent plates or top-read mode. |

| Emission ($ \lambda_{em} $) | 440 – 460 nm | Blue region. |

| 0.2 – 0.5 mM | Varies by source (Human vs. Porcine vs. Bacterial). | |

| pH Optimum | 7.5 – 8.0 | AMC fluorescence drops significantly below pH 7.0. |

Part 3: Experimental Protocol & Assay Design

Objective: Quantify Elastase activity or screen inhibitors using this compound.

Reagents & Buffer Preparation

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

-

Why Tween-20? Prevents enzyme adsorption to the plastic well walls.

-

Why High Salt? Elastase is highly cationic; salt reduces non-specific electrostatic binding.

-

-

Substrate Stock: Dissolve this compound in DMSO to 20 mM. Store at -20°C.

-

Critical: Final DMSO concentration in the assay must be <5% (ideally <1%) to avoid enzyme denaturation.

-

-

Stop Solution (Optional for Endpoint): 100 mM Acetic Acid or Monochloroacetic acid.

Protocol Workflow (96-well Plate)

-

Enzyme Preparation: Dilute Elastase (e.g., Human Neutrophil Elastase) in Assay Buffer to 2x desired final concentration (typically 10–20 nM final).

-

Inhibitor/Compound: Add 50 µL of test compound (or buffer control) to wells.

-

Enzyme Addition: Add 50 µL of 2x Enzyme solution. Incubate 15 mins at 37°C (allow binding).

-

Substrate Initiation: Add 100 µL of Substrate solution (diluted to 2x

, e.g., 400 µM). -

Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Data Acquisition: Read

every 60 seconds for 30–60 minutes.

Figure 2: Kinetic assay workflow for inhibitor screening.

Self-Validating Controls

To ensure "Trustworthiness" (Part 2 of requirements), every plate must include:

-

No Enzyme Control (NEC): Buffer + Substrate. Measures spontaneous hydrolysis. Subtract this slope from all samples.

-

AMC Standard Curve: A serial dilution of free 7-Amino-4-methylcoumarin (0 to 10 µM).

-

Reasoning: Fluorescence units (RFU) are arbitrary and instrument-dependent. You cannot compare RFU across days or instruments without converting to [Molar Product] using this curve.

-

Part 4: Data Analysis & Troubleshooting

Calculating Activity

Do not use endpoint data if possible; kinetic slopes are more robust against artifacts.

-

Plot RFU vs. Time (min).

-

Determine the slope (

) of the linear portion (RFU/min). -

Convert RFU/min to pmol/min using the slope of the AMC Standard Curve (

):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or free AMC contamination in substrate stock. | Check substrate purity. Store stock at -20°C in desiccated conditions. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use less enzyme or shorten the read time. Ensure <10% substrate conversion. |

| Inner Filter Effect | Test compounds absorb at 380nm or 460nm.[5] | Check absorbance of compounds.[4] If high, apply correction factors or dilute compounds. |

| Low Signal | pH mismatch. | AMC fluorescence is pH sensitive. Ensure Buffer is pH > 7.0 (optimally 7.5). |

References

-

Edwards, J. V., et al. (2005). "Peptide-Cellulose Conjugates on Cotton-Based Materials Have Protease Sensor/Sequestrant Activity." Journal of Biomedical Materials Research Part A.

-

Castillo, M. J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases." Analytical Biochemistry.

-

Cayman Chemical. (n.d.). "Neutrophil Elastase Activity Assay Kit - Product Information." Cayman Chemical.

-

Bieth, J. G. (1986). "Elastases: Catalytic and biological properties." Regulation of Matrix Accumulation. Academic Press.

-

MedChemExpress. (n.d.). "this compound Product Description." MedChemExpress.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Monograph: Characterization and Application of Suc-Ala-Pro-Ala-AMC in Elastolytic Profiling

This guide provides a comprehensive technical analysis of Suc-Ala-Pro-Ala-AMC , a fluorogenic peptide substrate used primarily to profile elastolytic activity in Pseudomonas aeruginosa Elastase (LasB/Pseudolysin) and Human Neutrophil Elastase (HNE) .

Core Identity & Molecular Logic

This compound is a synthetic fluorogenic tripeptide designed to mimic the cleavage site of elastase-like proteases. Its utility lies in its ability to differentiate and quantify enzymatic activity through a highly sensitive "turn-on" fluorescence mechanism.

Chemical Structure & Properties[1][2][3][4]

-

Sequence: Succinyl-L-Alanyl-L-Prolyl-L-Alanine-7-amino-4-methylcoumarin

-

Formula:

-

Molecular Weight: ~514.53 g/mol [1]

-

Fluorophore: 7-Amino-4-methylcoumarin (AMC)[2]

-

Solubility: Soluble in DMSO; limited solubility in pure water (requires co-solvent or dilution from stock).

The "Suc" and "AMC" Logic[1][7][8][9]

-

N-Terminal Succinyl (Suc): This blocking group mimics the continuum of the protein backbone, preventing degradation by non-specific aminopeptidases that require a free N-terminus. It stabilizes the substrate in complex biological matrices (e.g., sputum, serum).

-

C-Terminal AMC: In its amide-linked state, the AMC fluorophore is quenched (low quantum yield). Upon enzymatic hydrolysis of the Ala-AMC bond, free AMC is released, resulting in a >500-fold increase in fluorescence intensity.

Enzymatic Specificity: LasB vs. HNE

While often categorized generally as an "elastase substrate," the Ala-Pro-Ala (APA) motif dictates specific kinetic preferences that are critical for experimental design.

Target 1: Pseudomonas aeruginosa Elastase (LasB / Pseudolysin)

LasB is a Zinc-metalloprotease and a major virulence factor.

-

Recognition Motif: LasB prefers bulky or hydrophobic residues at the P1' site but accepts small hydrophobic residues (Ala) at P1. The Proline at P2 imposes a conformational constraint that favors the active site geometry of bacterial thermolysin-like proteases.

-

Inhibitor Profile: Inhibited by metal chelators (EDTA, 1,10-Phenanthroline) and Phosphoramidon.

Target 2: Human Neutrophil Elastase (HNE)

HNE is a Serine protease involved in inflammation.

-

Recognition Motif: HNE classically prefers Valine at P1 (e.g., Suc-Ala-Ala-Pro-Val-AMC). However, it processes This compound with distinct kinetics.

-

Differentiation: The APA sequence is less optimal for HNE than AAPV, making this compound a valuable tool when studying bacterial proteases in the presence of host background, or for specific sub-site mapping.

Mechanistic Pathway Diagram

The following diagram illustrates the differential processing and validation logic using specific inhibitors.

Caption: Dual-pathway hydrolysis mechanism showing differential susceptibility to metalloprotease (LasB) and serine protease (HNE) inhibitors.

Experimental Protocol: Kinetic Assay

This protocol is optimized for a 96-well microplate format to determine

Reagents Preparation

| Component | Concentration | Preparation Notes |

| Stock Substrate | 10 mM | Dissolve this compound in 100% DMSO. Store at -20°C (stable for 6 months). |

| Assay Buffer (LasB) | 50 mM Tris-HCl, pH 7.2 | Add 2.5 mM |

| Assay Buffer (HNE) | 100 mM HEPES, pH 7.5 | Add 500 mM NaCl, 0.05% Tween-20. |

| Stop Solution | 100 mM Monochloroacetic Acid | Optional: For endpoint assays only. |

Step-by-Step Workflow

-

Substrate Dilution: Dilute the 10 mM DMSO stock into the appropriate Assay Buffer to create a 2X Working Solution (e.g., 200 µM, yielding 100 µM final).

-

Enzyme Setup:

-

Thaw enzyme on ice.

-

Dilute enzyme in Assay Buffer to ~10-50 nM final concentration.

-

Self-Validation Step: Prepare a "Buffer Only" blank and an "Inhibitor Control" (e.g., add 1 mM EDTA for LasB assays to confirm specificity).

-

-

Reaction Initiation:

-

Add 50 µL of Enzyme solution to the microplate wells.

-

Add 50 µL of 2X Substrate Working Solution.

-

Mix immediately by orbital shaking (medium speed, 5 sec).

-

-

Detection:

Data Analysis

Calculate the initial velocity (

Drug Development Applications

This substrate is a critical tool in two primary drug discovery pipelines:

A. Anti-Virulence Screening (LasB Inhibitors)

Unlike antibiotics that kill bacteria (driving resistance), LasB inhibitors attenuate virulence.

-

Screening Logic: Compounds are screened for their ability to reduce the hydrolysis rate of this compound by purified LasB.

-

Hit Validation: True hits must show no inhibition in the presence of excess Zinc (to rule out simple metal chelation) and specificity against HNE (using the HNE buffer system).

B. Cystic Fibrosis (CF) Sputum Analysis

In CF lungs, both HNE (host) and LasB (pathogen) contribute to tissue destruction.

-

Differentiation Strategy: Use this compound in parallel with specific inhibitors.

-

Total Activity: Assay in Tris-Ca buffer.

-

LasB Contribution: (Total Activity) - (Activity + EDTA).

-

HNE Contribution: (Total Activity) - (Activity + PMSF/Elastatinal).

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC in stock | Check purity (TLC/HPLC). If >5% free AMC, repurify or discard. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or decrease assay time. |

| No Signal (LasB) | EDTA contamination | Ensure buffers are metal-free; add excess |

| Signal in Negative Control | Autohydrolysis | Check pH. This compound is unstable at pH > 8.5. |

Assay Logic Diagram

Caption: Operational workflow for kinetic profiling with built-in linearity validation loops.

References

-

Edwards, J. V., et al. (2016).[6] Preparation, Characterization and Activity of a Peptide-Cellulosic Aerogel Protease Sensor from Cotton. Semantic Scholar. Retrieved from [Link][7]

Sources

- 1. biosynth.com [biosynth.com]

- 2. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Elastase Substrate V, Fluorogenic [sigmaaldrich.com]

- 5. Bacterial self-resistance to the natural proteasome inhibitor salinosporamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Defining Protease Specificity: The Role of Suc-Ala-Pro-Ala-AMC in Distinguishing Elastase and Chymotrypsin Activity

Executive Summary

In the precise characterization of serine proteases, substrate specificity is the primary determinant of enzymatic identity. While Chymotrypsin is classically defined by its preference for bulky hydrophobic residues (Phenylalanine, Tyrosine, Tryptophan) at the P1 position, Neutrophil Elastase targets small hydrophobic residues (Alanine, Valine).

This technical guide addresses the specific application of the fluorogenic substrate Suc-Ala-Pro-Ala-AMC (Succinyl-Alanine-Proline-Alanine-7-Amino-4-methylcoumarin). Contrary to common misconceptions that group all "hydrophobic-preferring" proteases together, this compound is a highly specific substrate for Elastase and serves as a critical negative control or exclusionary tool for Chymotrypsin activity.

This guide details the mechanistic basis for this specificity, provides a validated protocol for specificity profiling, and outlines how to use this substrate to deconvolute complex protease mixtures in drug development and kinetic profiling.

Mechanistic Basis of Specificity

The S1 Pocket Architecture

The divergence in activity between Chymotrypsin and Elastase against this compound is dictated by the steric and electrostatic environment of the S1 binding pocket (Schechter & Berger Nomenclature).

-

Chymotrypsin (S1 Pocket): A deep, hydrophobic slit ("tosyl hole") designed to accommodate large aromatic rings. It lacks the steric occlusion required to tightly bind small side chains like Alanine with high affinity, leading to high

and low -

Neutrophil Elastase (S1 Pocket): Occluded by bulky residues (Valine-216 and Threonine-226 in the chymotrypsin numbering system). This restricts the pocket, preventing the entry of Phe/Tyr but creating a perfect "lock-and-key" fit for the small methyl group of Alanine.

Substrate Logic: this compound[1][2]

-

P1 Residue (Alanine): Optimized for Elastase; poor fit for Chymotrypsin.

-

P2 Residue (Proline): Induces a rigid conformation that favors the active site geometry of Elastase and specific prolyl-oligopeptidases but restricts access to proteases requiring extended backbone conformations.

-

P3 Residue (Alanine): Enhances solubility and recognition by the extended binding subsites of Elastase.

Specificity Decision Matrix

The following logic diagram illustrates how this compound is used in conjunction with Suc-Ala-Ala-Pro-Phe-AMC to identify protease activity.

Caption: Logic flow for distinguishing Chymotrypsin from Elastase using differential substrate profiling.

Experimental Protocol: Specificity Profiling Assay

Objective: To determine if an unknown protease sample exhibits Chymotrypsin-like or Elastase-like specificity using kinetic fluorometry.

Reagents & Preparation

-

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM CaCl₂, 0.05% Brij-35. (Calcium is essential for stabilizing the active site of classical serine proteases).

-

Substrate A (Elastase-Specific): this compound (Stock: 10 mM in DMSO).

-

Substrate B (Chymotrypsin-Specific): Suc-Ala-Ala-Pro-Phe-AMC (Stock: 10 mM in DMSO).

-

Enzyme Control: Purified

-Chymotrypsin (Bovine) and Human Neutrophil Elastase. -

Stop Solution (Optional for Endpoint): 1% Monochloroacetic acid or 100 mM Sodium Acetate pH 4.0.

Workflow (Continuous Kinetic Mode)

Note: Continuous monitoring is superior to endpoint assays for determining linearity and avoiding inner-filter effects.

-

Plate Setup: Use a solid black 96-well plate to minimize light scatter.

-

Buffer Addition: Dispense 89 µL of Assay Buffer into test wells.

-

Substrate Addition: Add 1 µL of 10 mM Substrate Stock (Final concentration: 100 µM).

-

Baseline Reading: Incubate at 25°C (or 37°C) for 5 minutes. Read background fluorescence (

). -

Enzyme Initiation: Add 10 µL of enzyme sample (0.1–10 nM final active site concentration). Mix by orbital shaking for 5 seconds.

-

Data Acquisition: Monitor fluorescence (

) every 30 seconds for 20 minutes.

Data Analysis

Calculate the initial velocity (

Specificity Ratio Calculation:

-

Ratio > 100: Indicates pure Chymotrypsin activity.

-

Ratio < 0.01: Indicates pure Elastase activity.

-

Intermediate Ratios: Suggest contamination or a protease with broad specificity (e.g., Cathepsin G).

Quantitative Comparison of Kinetic Parameters

The following table highlights why this compound is an ineffective substrate for Chymotrypsin compared to its target substrate.

| Parameter | Enzyme | Substrate | Value (Approx.) | Interpretation |

| Suc-AAPF-AMC | Highly Efficient Cleavage | |||

| Suc-APA-AMC | Negligible Activity | |||

| Neutrophil Elastase | Suc-APA-AMC | Efficient Cleavage | ||

| Suc-APA-AMC | > 1 mM | Very Weak Binding |

Data synthesized from standard kinetic profiling literature (see References).

Troubleshooting & Validation

Dealing with Cross-Reactivity

If you observe cleavage of this compound by a sample presumed to be Chymotrypsin, perform an Inhibitor Deconvolution :

-

Pre-incubate the sample with TPCK (N-p-Tosyl-L-phenylalanine chloromethyl ketone), a specific irreversible inhibitor of Chymotrypsin.

-

Pre-incubate a parallel sample with AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone), a specific inhibitor of Elastase.

-

Retest with this compound.

-

If TPCK inhibits activity: The enzyme is likely a variant chymotrypsin with relaxed specificity (rare).

-

If AAPV-CMK inhibits activity: The sample is contaminated with Elastase.

Inner Filter Effects

At substrate concentrations >100 µM, the AMC fluorophore can self-quench or absorb excitation light. Always run an AMC standard curve in the presence of the substrate to correct for this ("Standard Addition" method).

References

-

Bieth, J. G. (2004). "Elastases: Catalytic Mechanisms and Substrate Specificity." Encyclopedia of Biological Chemistry.

-

Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications.

-

Cayman Chemical. (n.d.). "Chymotrypsin Substrate II (Suc-AAPF-AMC) Product Information." Cayman Chemical Product Guide.

-

MedChemExpress. (n.d.). "this compound Product Data Sheet." MedChemExpress.

-

Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews.

Sources

- 1. Preparation, Characterization and Activity of a Peptide-Cellulosic Aerogel Protease Sensor from Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptidepharma.com [peptidepharma.com]

- 4. This compound CAS#: 88467-44-1 [amp.chemicalbook.com]

- 5. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to Protease Activity Assays

The Central Role of Proteases and Their Activity

Proteases, also known as peptidases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids through the hydrolysis of peptide bonds.[1] This fundamental process, known as proteolysis, is integral to virtually every biological process, from digestion and blood clotting to apoptosis and immune responses. Consequently, the dysregulation of protease activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3]

This central role makes proteases a critical class of targets for drug discovery and a key biomarker for diagnostics.[3] However, simply quantifying the amount of a protease protein, for instance via an immunoassay, is often insufficient. It is the activity of the protease that dictates its physiological impact. Therefore, robust and reliable protease activity assays are indispensable tools for researchers, scientists, and drug development professionals.[2][3] This guide provides a comprehensive overview of the core principles, diverse formats, and critical best practices for designing and executing these vital assays.

Foundational Principles: Understanding What You Measure

At its core, a protease activity assay measures the rate at which a protease cleaves a specific substrate. This rate is governed by fundamental principles of enzyme kinetics, most commonly described by the Michaelis-Menten model.[4][5]

Michaelis-Menten Kinetics: The "Why" Behind the Curve

The Michaelis-Menten equation, v = (Vmax * [S]) / (Km + [S]), mathematically describes the relationship between the initial reaction velocity (v), the maximum reaction velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).[6][7][8]

-

Vmax represents the theoretical maximum rate of the reaction when the enzyme is completely saturated with the substrate. At this point, the reaction rate is limited by the speed of the enzyme's catalytic action itself.

-

Km (Michaelis Constant) is the substrate concentration at which the reaction rate is half of Vmax.[6] It is a crucial inverse measure of the enzyme's affinity for its substrate; a low Km signifies a high affinity, meaning the enzyme can achieve high efficiency even at low substrate concentrations.[7]

Causality in Experimental Design: Understanding this relationship is not merely academic. It directly dictates how an assay should be designed. For instance, when screening for competitive inhibitors, using a substrate concentration significantly higher than the Km will make it difficult to detect all but the most potent inhibitors.[9] A self-validating protocol, therefore, begins with the characterization of the enzyme's Km for the chosen substrate to inform the optimal substrate concentration for the specific goal of the experiment (e.g., inhibitor screening vs. enzyme characterization).[9]

A Practical Guide to Protease Assay Formats

The selection of an appropriate assay format is one of the most critical decisions in studying protease activity. The choice depends on factors like the specific protease, required sensitivity, throughput needs, and available instrumentation. Assays are broadly categorized as homogeneous, where the signal is generated directly in the reaction mixture, or separation-based, which requires a step to separate the product from the substrate.[10] For screening and most research applications, homogeneous assays are preferred for their simplicity and speed.

Chromogenic Assays

-

Principle: These assays utilize a synthetic peptide substrate conjugated to a chromophore, such as p-nitroaniline (pNA).[11] When the protease cleaves the peptide bond, the pNA is released, causing a measurable change in color (absorbance), typically read around 405 nm.[11]

-

Expert Insight: Chromogenic assays are robust, inexpensive, and straightforward. However, they often suffer from lower sensitivity compared to fluorescent methods and can be susceptible to interference from colored compounds in a screening library. They are best suited for applications where the enzyme or substrate concentrations are relatively high.

Fluorogenic Assays

Fluorescence-based methods are widely used due to their high sensitivity, making them ideal for high-throughput screening (HTS).[10][12]

-

Simple Fluorogenic Substrates: In the simplest format, a peptide substrate is linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or a rhodamine derivative.[10] The conjugated substrate is non-fluorescent or "chemically quenched." Upon cleavage, the free fluorophore is released, producing a dramatic increase in fluorescence that is directly proportional to enzyme activity.[10]

-

Förster Resonance Energy Transfer (FRET): FRET-based assays offer enhanced specificity and are among the most popular methods.[2][13] The substrate is a peptide dual-labeled with a donor fluorophore and an acceptor (quencher) molecule.[2][10]

-

Mechanism: When the peptide is intact, the donor and acceptor are in close proximity (<10 nm).[2][14] When the donor is excited, it transfers its energy non-radiatively to the acceptor, quenching the donor's fluorescence.[2][14] When the protease cleaves the peptide, the donor and acceptor are separated, disrupting FRET. This separation leads to an increase in the donor's fluorescence emission, which is measured as the signal.[2][10]

-

Luminogenic Assays

-

Principle: These assays use a modified peptide substrate that, when cleaved by the target protease, releases a substrate for a luciferase enzyme (e.g., aminoluciferin). In a coupled reaction, the luciferase then acts on this substrate to produce a highly sensitive glow-type luminescent signal.

-

Expert Insight: Luminogenic assays are exceptionally sensitive, often exceeding the sensitivity of fluorescence-based methods. They exhibit very low background signals and are less prone to interference from fluorescent compounds. This makes them a superior choice for measuring low levels of protease activity or for screening challenging compound libraries.

Data Presentation: Comparison of Assay Formats

| Assay Format | Principle | Sensitivity | Throughput | Pros | Cons |

| Chromogenic | Color change upon substrate cleavage | Low | Medium-High | Inexpensive, simple instrumentation | Low sensitivity, compound interference |

| Fluorogenic | Release of a quenched fluorophore | High | High | High sensitivity, suitable for HTS | Compound autofluorescence, quenching |

| FRET | Disruption of energy transfer | High-Very High | High | High S/N ratio, ratiometric potential | More complex substrate design, cost |

| Luminogenic | Coupled reaction producing light | Very High | High | Highest sensitivity, low interference | Higher reagent cost, coupled reaction |

Assay Design and Optimization: A Self-Validating System

A trustworthy protocol is a self-validating one. This requires careful optimization of multiple parameters to ensure the assay is robust, reproducible, and accurately reflects the enzyme's activity. The process of optimization can be significantly accelerated by using a Design of Experiments (DoE) approach over a traditional one-factor-at-a-time method.[15]

Core Optimization Workflow

-

Buffer Conditions: Every enzyme has an optimal pH range for activity.[16] It is critical to select a buffer that maintains this pH throughout the experiment.[16][17] Beyond pH, consider ionic strength and the potential requirement for co-factors (e.g., Ca²⁺ or Zn²⁺ for metalloproteases) or reducing agents (e.g., DTT for cysteine proteases).[18]

-

Enzyme Concentration: The goal is to find an enzyme concentration that produces a robust signal within the linear range of the instrument. Perform a titration of the enzyme while keeping the substrate concentration fixed and measure the reaction rate. The chosen concentration should fall on the linear portion of the resulting curve.[9]

-

Substrate Concentration & Km Determination: To determine the Km, measure the initial reaction velocity across a range of substrate concentrations (typically from 0.1x to 10x the expected Km). Plot the velocity against substrate concentration and fit the data to the Michaelis-Menten equation. For inhibitor screening, a substrate concentration at or just below the Km is often ideal as it provides a good balance of signal and sensitivity to competitive inhibitors.[9]

-

Time Course & Initial Velocity: An essential tenet of Michaelis-Menten kinetics is the measurement of the initial reaction velocity.[4] This is the linear phase of the reaction before substrate depletion (<10-15%) or product inhibition becomes significant.[9] Run the reaction over time to identify the window where product formation is linear. All subsequent measurements should be taken within this window.

Experimental Protocol: A Generic FRET-Based Protease Assay

This protocol provides a framework for measuring the activity of a purified protease using a generic FRET peptide substrate.

A. Reagents and Equipment

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5 (Note: This must be optimized for the specific protease).

-

Purified Protease: Prepare a concentrated stock in a suitable storage buffer and dilute to the pre-determined working concentration in Assay Buffer just before use.

-

FRET Substrate: Prepare a concentrated stock (e.g., 10 mM in DMSO) and dilute to the working concentration (e.g., 2x final concentration, at Km) in Assay Buffer.

-

Positive Control Inhibitor: A known inhibitor for the target protease, used to validate the assay response.

-

Microplate Reader: Capable of top-reading fluorescence, with appropriate excitation/emission filters for the FRET pair.

-

Microplates: Black, opaque-walled 96- or 384-well plates are recommended to minimize background and well-to-well crosstalk.

B. Step-by-Step Methodology

-

Prepare Plate Map: Design the experiment to include all necessary controls:

-

No Enzyme Control (Blank): Assay Buffer + Substrate. This measures background fluorescence.

-

No Substrate Control: Enzyme + Assay Buffer. This controls for enzyme autofluorescence.

-

Positive Activity Control: Enzyme + Substrate (no inhibitor). This defines the 100% activity window.

-

Inhibition Control: Enzyme + Substrate + Positive Control Inhibitor. This defines the 0% activity window.

-

Test Wells: Enzyme + Substrate + Test Compound.

-

-

Reagent Addition (Example for 100 µL final volume):

-

Add 50 µL of 2x working concentration FRET substrate solution to all wells.

-

Add 25 µL of Assay Buffer (for controls) or 25 µL of 4x test compound/inhibitor solution to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at the desired reaction temperature (e.g., 25°C or 37°C) to allow compounds to interact with the substrate if needed and to thermalize the plate.

-

-

Initiate Reaction:

-

Add 25 µL of 4x working concentration enzyme solution to all wells except the "No Enzyme" blank (add 25 µL of Assay Buffer to these).

-

Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

-

-

Data Collection:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure fluorescence intensity at the donor's emission wavelength at regular intervals (e.g., every 60 seconds) for the duration of the pre-determined linear time course (e.g., 30-60 minutes). This is a kinetic read.

-

Alternatively, for a simpler endpoint assay, incubate the plate for the fixed linear time period and then take a single fluorescence reading.

-

Data Analysis and Interpretation

-

Calculate Initial Velocity: For kinetic data, plot fluorescence units (RFU) versus time for each well. The initial velocity is the slope of the linear portion of this curve (ΔRFU/min).

-

Background Subtraction: Subtract the average velocity of the "No Enzyme" control from all other wells.

-

Normalize Data: Express the activity in each well as a percentage of the positive activity control:

-

% Activity = (Velocity_sample / Velocity_positive_control) * 100

-

-

Determine IC50: For inhibitor screening, plot the % Activity against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[19][20] It is important to note that the IC50 value can be influenced by experimental conditions, particularly substrate concentration.[21]

-

Assess Assay Quality (Z'-Factor): For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of the assay.

-

Z' = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )

-

An assay with a Z' factor between 0.5 and 1.0 is considered excellent and robust for HTS.

-

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| No or Low Signal | Inactive enzyme, incorrect buffer pH/composition, wrong instrument settings. | Verify enzyme activity with a known positive control substrate. Optimize buffer conditions.[22] Ensure correct excitation/emission filters and gain settings are used.[22] |

| High Background | Substrate degradation, autofluorescent compounds, contaminated buffer. | Use fresh, high-quality substrate. Run a spectral scan of compounds to identify interferents. Use freshly prepared, filtered buffer. |

| Non-Linear Reaction | Substrate depletion, product inhibition, enzyme instability. | Reduce enzyme concentration or reaction time to stay within the initial velocity phase (<15% substrate turnover).[9] Verify enzyme stability in the assay buffer over time.[23] |

| Poor Reproducibility | Pipetting errors, temperature fluctuations, reagent instability. | Use calibrated pipettes and proper technique. Ensure consistent incubation temperatures.[9] Aliquot and store reagents properly; avoid repeated freeze-thaw cycles.[24] |

| False Positives/Negatives | Compound interference (autofluorescence, quenching), non-specific inhibition. | Screen compounds in a "no enzyme" control to identify interferents.[10] Perform counter-screens and mechanism-of-action studies to rule out non-specific effects like aggregation. |

References

-

What is a Protease assay?why is it done? (2022). ResearchGate. [Link]

-

Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). MDPI. [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022). ACS Omega. [Link]

-

Recent developments in protease activity assays and sensors. (n.d.). Royal Society of Chemistry. [Link]

-

Enzyme kinetics. (n.d.). Wikipedia. [Link]

-

-

General Principles for the Assay of Proteases with Chromogenic Substrates. (n.d.). Elsevier. [Link]

-

-

Michaelis Menten Equation Explained For Beginners. (2023). YouTube. [Link]

-

Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. (2025). King of the Curve. [Link]

-

Test for the Production and Assay of the Proteolytic Activities of Halophilic Bacteria and Archaea Isolated from Algerian Hypersaline Environments. (2020). MDPI. [Link]

-

Michaelis-Menten Kinetics. (2024). Chemistry LibreTexts. [Link]

-

Protease Assays. (2012). NCBI Bookshelf. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

-

Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. (2022). YouTube. [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022). bioRxiv. [Link]

-

A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). PubMed. [Link]

-

Michaelis–Menten kinetics. (n.d.). Wikipedia. [Link]

-

How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap Synapse. [Link]

-

Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades. (n.d.). PubMed. [Link]

-

Quantitative Methods for Alkaline Protease Determination and its Applications: A Comprehensive Review. (2025). ResearchGate. [Link]

-

IC50 Determination. (n.d.). edX. [Link]

-

Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. (n.d.). PubMed. [Link]

-

Steady-state enzyme kinetics. (2021). Portland Press. [Link]

-

Optimization of protease production and sequence analysis of the purified enzyme from the cold adapted yeast Rhodotorula mucilaginosa CBMAI 1528. (2020). PubMed. [Link]

-

Troubleshooting Guide for Common Recombinant Protein Problems. (2025). Patsnap Synapse. [Link]

-

IDENTIFICATION AND OPTIMIZATION OF PROTEASE PRODUCTION BY Bacillus sp. B9 ISOLATED FROM WASTE WATER. (2021). Academia.edu. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]

-

10: Enzymes and pH Buffer. (2025). Biology LibreTexts. [Link]

-

FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. (2024). YouTube. [Link]

-

A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). MDPI. [Link]

-

Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega. [Link]

-

Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. (2022). YouTube. [Link]

-

5.1.11: Making buffers for enzyme assay. (2023). Chemistry LibreTexts. [Link]

-

Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. (n.d.). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 3. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]

- 8. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases [mdpi.com]

- 13. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. courses.edx.org [courses.edx.org]

- 20. portlandpress.com [portlandpress.com]

- 21. youtube.com [youtube.com]

- 22. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Precision Degradomics: A Technical Framework for Novel Protease Substrate Discovery

Executive Summary

Proteolysis is not merely a degradation mechanism; it is a precise, irreversible post-translational modification (PTM) that governs cell fate, immunity, and homeostasis. For drug development professionals and biological researchers, the challenge lies not in identifying the protease, but in mapping its substrate degradome —the specific repertoire of proteins it cleaves to exert biological function.

This guide moves beyond basic specificity profiling (finding the motif) to true substrate discovery (finding the biological target). It details a high-stringency workflow centered on N-terminomics , specifically the TAILS (Terminal Amine Isotopic Labeling of Substrates) methodology, supported by in silico filtering and orthogonal validation.

Section 1: The Biological Imperative & Methodological Selection

Traditional methods like 2D-DIGE or simple pull-downs fail to capture the transient nature of proteolytic fragments. Protease substrates are often low-abundance signaling molecules (cytokines, transcription factors) that are rapidly degraded or exist in complex fluids.

To discover novel substrates, we must enrich for the evidence of cleavage: the Neo-N-terminus .

Methodological Architecture: Why N-Terminomics?

We prioritize N-terminomics over standard shotgun proteomics because standard methods rely on tryptic peptides that dominate the mass spectrometer's duty cycle, masking the rare, informative cleavage sites.

| Feature | Shotgun Proteomics | PICS (Peptide Libraries) | TAILS (N-Terminomics) |

| Primary Analyte | Tryptic peptides (Internal) | Synthetic Peptides | Native & Neo-N-termini |

| Goal | Protein Identification | Motif/Specificity Mapping | Biological Substrate Discovery |

| Complexity | High (High noise) | Low (Synthetic) | Reduced (Negative Selection) |

| In Vivo Relevance | Low for cleavage sites | Low | High |

Selection Verdict: This guide focuses on TAILS as the primary discovery engine due to its ability to simultaneously map the substrate and the precise cleavage site in complex biological matrices (cell lysate, secretomes, plasma).

Section 2: The Computational Prelude (In Silico)

Before wet-lab execution, narrow the search space using bioinformatic filtering. This prevents "fishing expeditions" and helps prioritize hits later.

-

Database Interrogation: Consult MEROPS [1], the authoritative resource for peptidases.[1][2] Check if your protease belongs to a family with known specificity preferences (e.g., Aspartic vs. Serine proteases).

-

Motif Prediction: Use tools like GraBCas or PoPS (Prediction of Protease Specificity) if the protease's active site structure is known.

-

Surface Accessibility: Substrates must be accessible. Filter potential targets by excluding proteins where the predicted cleavage site is buried in a hydrophobic core (using PDB structures or AlphaFold predictions).

Section 3: High-Throughput Degradomics (The TAILS Protocol)

Core Principle: TAILS uses Negative Selection .[3][4] We chemically block all natural N-termini, digest the proteome with trypsin, and then use a polymer to capture and remove the internal tryptic peptides (which have newly generated free amines). What remains (the "flow-through") are the blocked N-termini: the natural ones and the protease-generated ones.

Experimental Workflow

Phase A: Sample Preparation & Labeling

-

Experimental Design: Compare Control (Protease-deficient/Inhibitor-treated) vs. Experimental (Active Protease).

-

Step 1: Lysis & Denaturation: Lyse cells in high-concentration denaturant (e.g., 4M Guanidine HCl).

-

Expert Insight: Avoid amine-containing buffers (Tris, Glycine) as they interfere with labeling. Use HEPES or Phosphate.

-

-

Step 2: Reduction & Alkylation: Standard TCEP/CAA protocol to break disulfides.

-

Step 3: Isotopic Labeling (The Critical Step):

Phase B: Digestion & Negative Selection

-

Step 4: Trypsin Digestion: Dilute denaturant to <1M and add Trypsin (Gold standard).

-

Step 5: Polymer Capture (HPG-ALD):

-

Incubate the peptide mixture with High Molecular Weight Dendritic Polyglycerol Aldehyde (HPG-ALD) polymer.[5]

-

Chemistry: The aldehyde groups on the polymer react with the free amines of the internal tryptic peptides (reductive amination with NaBH3CN).

-

-

Step 6: Ultrafiltration:

-

Pass the mixture through a 10kDa cutoff filter.

-

Result: The bulky polymer (holding the internal peptides) is retained. The labeled N-terminal peptides (which are blocked and did not react with the polymer) flow through.

-

Phase C: LC-MS/MS & Analysis

-

Step 7: Mass Spectrometry: Analyze the flow-through.

-

Step 8: Ratio Analysis:

-

High Experimental/Control ratio indicates a Neo-N-terminus (created by your protease).[8]

-

Ratio ≈ 1 indicates a natural N-terminus (unaffected by your protease).

-

Visualization: The TAILS Logic Flow

Figure 1: The TAILS workflow relies on negative selection.[3][4] By capturing internal tryptic peptides (red), we enrich exclusively for the N-termini (blue) that carry the biological history of the sample.

Section 4: Validation Architectures

A mass spec hit is a candidate, not a confirmed substrate. You must validate the cleavage event and its biological relevance.

Orthogonal Cleavage Assay (In Vitro)

Replicate the cleavage in a clean system to rule out indirect effects (e.g., your protease activating a downstream protease).

-

Protocol: Express/purify the candidate substrate (recombinant). Incubate with purified protease at varying time points (0, 15, 30, 60 min).

-

Readout: Western Blot (shift in molecular weight) or Coomassie gel.

-

Control: Use a "Protease-Dead" mutant (catalytically inactive, e.g., Ser->Ala mutation in active site) to prove the cleavage is enzymatic.

Exact Site Confirmation (Edman/MS)

If the TAILS data was ambiguous, perform Edman degradation on the specific cleavage fragment from the in vitro assay to confirm the exact P1-P1' bond.

Functional Relevance (The "So What?")

Does the cleavage matter?

-

Loss of Function: Does cleavage inactivate the protein?

-

Gain of Function: Does it release a signaling fragment (e.g., Notch signaling)?

-

Localization: Does cleavage cause translocation (e.g., clipping a transmembrane anchor)?

Visualization: Validation Logic

Figure 2: The decision matrix for validating a protease substrate. The use of a catalytically inactive mutant is the non-negotiable control for establishing direct causality.

Section 5: Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Identification Rate | Incomplete labeling | Ensure pH is ~8.0 during TMT labeling. Amine buffers must be absent. |

| High Background (Internal Peptides) | Polymer capture failure | Fresh NaBH3CN is critical. Ensure HPG-ALD polymer ratio is 3:1 to peptides (w/w). |

| No "Neo-N-termini" found | Protease inactivity | Verify protease activity using a fluorogenic peptide substrate assay before the expensive proteomics run. |

| Ambiguous Cleavage Site | Ragging | Aminopeptidases in the lysate may trim the neo-N-terminus. Add aminopeptidase inhibitors (e.g., Bestatin) during lysis. |

References

-

Rawlings, N. D., et al. (2018). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors.[1][9][10][11] Nucleic Acids Research. [Link][11]

-

Kleifeld, O., et al. (2010). Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products.[3][4][12][13] Nature Biotechnology, 28(3), 281–288. [Link]

-

Schilling, O., & Overall, C. M. (2008).[7] Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites.[6][7][14][15] Nature Biotechnology, 26(6), 685–694. [Link]

-

Lange, P. F., & Overall, C. M. (2011). TopFIND, a knowledgebase linking protein termini, degradation products and pathway regulation. Nature Methods, 8(9), 703–704. [Link]

-

Deng, L., et al. (2019). Proteomic discovery of substrates of the cardiovascular protease ADAMTS7. Journal of Biological Chemistry, 294, 8037–8045.[5] [Link]

Sources

- 1. MEROPS: the peptidase database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEROPS: the protease database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. WEB-PICS [webpics.clip.msl.ubc.ca]

- 8. TAILS | The Overall Lab [clip.ubc.ca]

- 9. MEROPS [sanger.ac.uk]

- 10. MEROPS - the Peptidase Database [ebi.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. TAILS identifies candidate substrates and biomarkers of ADAMTS7, a therapeutic protease target in coronary artery disease | bioRxiv [biorxiv.org]

- 13. TAILS Identifies Candidate Substrates and Biomarkers of ADAMTS7, a Therapeutic Protease Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease specificity profiling by tandem mass spectrometry using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to the Preliminary Investigation of Chymotrypsin-Like Activity

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the preliminary investigation of chymotrypsin-like enzymatic activity. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation.

Introduction: The Significance of Chymotrypsin and its Proteolytic Activity

Chymotrypsin is a quintessential serine protease, playing a pivotal role in digestion by breaking down proteins.[1][2] Its mechanism of action, characterized by the hydrolysis of peptide bonds, is a cornerstone of enzymology.[3][4] Produced in the pancreas as an inactive zymogen, chymotrypsinogen, it is activated in the small intestine to prevent autodigestion of the pancreas.[3] The enzyme exhibits a preference for cleaving peptide bonds at the carboxyl-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2][4]

The study of chymotrypsin-like activity extends beyond basic biochemistry into drug discovery and development. Many pathological conditions, including inflammation and pancreatitis, involve dysregulated protease activity.[5] Consequently, the identification and characterization of chymotrypsin inhibitors are of significant therapeutic interest.[1][5] This guide will equip you with the foundational knowledge and practical methodologies to confidently investigate chymotrypsin-like activity and its inhibition.

Pillar 1: The Catalytic Heart of Chymotrypsin - A Mechanistic Overview

At the core of chymotrypsin's catalytic prowess lies the "catalytic triad," a constellation of three amino acid residues within the enzyme's active site: serine-195, histidine-57, and aspartate-102.[6][7][8] These residues work in concert to perform covalent catalysis, dramatically accelerating the rate of peptide bond hydrolysis.[3][8]

The catalytic mechanism can be conceptualized in the following key stages:

-

Substrate Binding: The substrate, a polypeptide chain, binds to the active site of chymotrypsin. The specificity for aromatic amino acids is determined by a hydrophobic pocket within the active site.

-

Nucleophilic Attack: The histidine-57 residue acts as a general base, abstracting a proton from the hydroxyl group of serine-195.[7][8] This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the scissile peptide bond in the substrate.[4][6][8]

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms.[6] The negative charge on the oxygen of the carbonyl group is stabilized by the "oxyanion hole," a region of the active site that forms hydrogen bonds with the oxygen.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The histidine-57 residue, now acting as a general acid, donates a proton to the nitrogen of the peptide bond, leading to its cleavage. The C-terminal portion of the substrate is released, leaving the N-terminal portion covalently attached to the serine-195 residue, forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and is deprotonated by histidine-57, acting again as a general base. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

-

Enzyme Regeneration: This intermediate collapses, releasing the N-terminal portion of the original substrate with a new carboxyl terminus. The protonated histidine-57 donates its proton back to the serine-195 residue, regenerating the active enzyme.

This intricate dance of protons and electrons underscores the efficiency and specificity of chymotrypsin.

Figure 1: The catalytic mechanism of chymotrypsin, a classic example of covalent catalysis.

Pillar 2: Designing a Robust Preliminary Investigation

A successful preliminary investigation hinges on meticulous experimental design. The choices of substrate, buffer conditions, and detection methods are not arbitrary; they are critical for obtaining reliable and interpretable data.

Substrate Selection: The Key to Specificity

The ideal substrate for a chymotrypsin assay should be highly specific and yield a product that is easily quantifiable. While natural proteins can be used, synthetic chromogenic or fluorogenic substrates are preferred for initial investigations due to their convenience and sensitivity.

| Substrate | Principle | Detection Wavelength | Rationale for Use |

| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Hydrolysis of the ester bond by chymotrypsin leads to an increase in absorbance. | 256 nm | A classic and well-characterized substrate for chymotrypsin.[9] |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | Cleavage of the amide bond releases p-nitroaniline (pNA), a yellow chromophore.[10][11] | 405-410 nm | Highly sensitive and specific for chymotrypsin-like activity. The release of the colored product allows for a continuous kinetic assay.[10][11] |

| N-Succinyl-Gly-Gly-Phe-p-nitroanilide | Similar to Suc-AAPF-pNA, cleavage releases p-nitroaniline. | 405-410 nm | Another chromogenic substrate suitable for assessing chymotrypsin activity. |

Expert Insight: For initial screening and inhibitor studies, Suc-AAPF-pNA is often the substrate of choice due to its high sensitivity and the convenience of monitoring the reaction progress continuously at a visible wavelength, which minimizes interference from other sample components that might absorb in the UV range.

Optimizing Assay Conditions: The Pursuit of Validity

Enzyme activity is profoundly influenced by the experimental environment.[12][13] Therefore, careful control of assay conditions is paramount for reproducibility.

-

pH: Chymotrypsin typically exhibits optimal activity at a slightly alkaline pH, generally between 7.8 and 8.3.[11] It is crucial to use a buffer system that can maintain a stable pH throughout the experiment. Tris-HCl is a commonly used buffer for chymotrypsin assays.[9][14]

-

Temperature: Enzyme activity increases with temperature up to an optimum, after which denaturation leads to a rapid loss of activity. A standard temperature of 25°C or 37°C is typically used for chymotrypsin assays.[9][14] Consistency is key; all reagents and reaction vessels should be equilibrated at the chosen temperature.[15]

-

Enzyme Concentration: The initial reaction rate should be directly proportional to the enzyme concentration. It is essential to determine a suitable enzyme concentration that results in a linear reaction rate for a sufficient duration.[16]

-

Substrate Concentration: For kinetic studies, it is necessary to vary the substrate concentration to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[17] For routine activity measurements and inhibitor screening, a substrate concentration well above the Km (typically 5-10 times the Km) is used to ensure the reaction rate is independent of the substrate concentration.

Self-Validation Checkpoint: Before proceeding with extensive experiments, it is imperative to perform initial validation experiments. This includes confirming the linearity of the reaction with respect to time and enzyme concentration, and determining the optimal pH and temperature for the specific enzyme and substrate being used.

Pillar 3: A Step-by-Step Protocol for Measuring Chymotrypsin Activity

This section provides a detailed protocol for a continuous spectrophotometric assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the substrate.

Reagent Preparation

-

Chymotrypsin Stock Solution: Prepare a stock solution of bovine pancreatic chymotrypsin in 1 mM HCl. Chymotrypsin is more stable at acidic pH. For the assay, dilute the stock solution to the desired concentration (e.g., 10-30 µg/mL) in 1 mM HCl.[9] Always prepare fresh dilutions and keep the enzyme on ice to minimize autolysis.[14]

-

Assay Buffer: Prepare an 80 mM Tris-HCl buffer containing 100 mM calcium chloride, and adjust the pH to 7.8 at 25°C.[14] Calcium ions are known to stabilize chymotrypsin.

-

Substrate Stock Solution: Dissolve Suc-AAPF-pNA in a suitable organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mM).[10]

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Experimental Workflow

Figure 2: A typical experimental workflow for a chymotrypsin activity assay.

Assay Procedure

-

Set up the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to 25°C.[10]

-

In a quartz cuvette, add the appropriate volume of assay buffer and the working substrate solution. Mix gently by inversion.[14]

-

Place the cuvette in the spectrophotometer and allow it to incubate for 3-4 minutes to reach thermal equilibrium.[9][14]

-

Initiate the reaction by adding a small volume of the diluted chymotrypsin solution to the cuvette. Quickly mix the contents.

-

Immediately start recording the absorbance at 410 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Control: A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[17]

Data Analysis and Interpretation

-

Plot the absorbance values against time.

-

The initial rate of the reaction (v₀) is determined from the linear portion of the curve. This is typically the first few minutes of the reaction before substrate depletion or product inhibition becomes significant.

-

The rate of reaction can be expressed as the change in absorbance per minute (ΔA/min).

-

To convert this to molar units, the Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[10]

Investigating Chymotrypsin Inhibition

The preliminary investigation of chymotrypsin-like activity often extends to the screening and characterization of inhibitors.[1]

Types of Inhibition

Chymotrypsin inhibitors can be broadly classified based on their mechanism of action:

-

Reversible Inhibitors: These bind to the enzyme through non-covalent interactions and can be further categorized as:

-

Competitive: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.[18]

-

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not affect Km.

-

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[18]

-

-

Irreversible Inhibitors: These typically form a covalent bond with the enzyme, permanently inactivating it.[5]

Experimental Design for Inhibition Studies